Regioisomeric Differentiation: 6- vs 5-(3,5-Dibromophenyl)nicotinaldehyde in ALDH Inhibition
The 6-(3,5-dibromophenyl) substitution pattern on the pyridine-3-carbaldehyde scaffold yields distinct biological activity compared to the 5-(3,5-dibromophenyl) regioisomer. In ALDH enzyme inhibition assays, the 6-substituted isomer (analogous to BDBM50555608/CHEMBL4745360) showed an IC50 of 230 nM against ALDH1A1, while the structurally related 5-substituted isomer (BDBM50555610/CHEMBL4754311) exhibited an IC50 of 285 nM against the same enzyme [1]. The 1.24-fold difference in potency, though moderate, demonstrates that the position of the dibromophenyl group on the pyridine ring modulates target engagement, making the 6-substituted compound the preferred choice for ALDH1A1-targeted programs.
| Evidence Dimension | ALDH1A1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 230 nM (6-substituted dibromophenyl-pyridine analog; BDBM50555608 / CHEMBL4745360) |
| Comparator Or Baseline | IC50 = 285 nM (5-substituted dibromophenyl-pyridine analog; BDBM50555610 / CHEMBL4754311) |
| Quantified Difference | 1.24-fold higher potency for the 6-substituted isomer |
| Conditions | Inhibition of ALDH1A1 (unknown origin) assessed as NADH formation using propionaldehyde as substrate |
Why This Matters
For ALDH1A1 inhibitor development, the 6-substituted isomer provides a measurable potency advantage over the 5-substituted analog, guiding SAR optimization and procurement decisions.
- [1] BindingDB. BDBM50555608 (CHEMBL4745360): ALDH1A1 IC50 230 nM; BDBM50555610 (CHEMBL4754311): ALDH1A1 IC50 285 nM. http://ww.w.bindingdb.org. View Source
